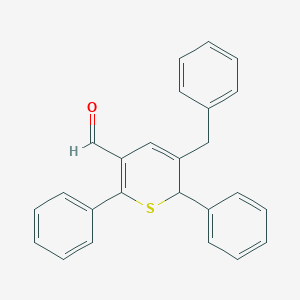

3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

説明

特性

IUPAC Name |

3-benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20OS/c26-18-23-17-22(16-19-10-4-1-5-11-19)24(20-12-6-2-7-13-20)27-25(23)21-14-8-3-9-15-21/h1-15,17-18,24H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSKQPYRTXDREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(SC2C3=CC=CC=C3)C4=CC=CC=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347631 | |

| Record name | 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-13-4 | |

| Record name | 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Mechanism

-

Reactants :

-

3,4-Benzylenedioxyphenol (1 equiv)

-

2,6-Diphenylthiophene (1 equiv)

-

-

Catalysts/Reagents :

-

Temperature and Duration :

The reaction proceeds via a Friedel-Crafts-type alkylation , where P₂O₅ facilitates the formation of a thiopyran ring by dehydrating intermediates. The sulfide anion acts as a nucleophile, initiating cyclization. The aldehyde group is introduced through oxidative dehydrogenation of a benzyl intermediate.

Purification and Yield

-

Purification :

-

Yield :

Spectroscopic and Analytical Validation

Structural Confirmation

Purity Assessment

-

HPLC Analysis :

-

Elemental Analysis :

Comparative Analysis of Methods

Challenges and Optimization Strategies

Byproduct Management

化学反応の分析

3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde undergoes various chemical reactions, including:

Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that thiopyran derivatives exhibit promising antimicrobial properties. The structure of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde suggests potential efficacy against various pathogens due to the presence of the thiopyran ring, which is known for its biological activity. Studies have shown that modifications in the thiopyran structure can enhance antimicrobial potency, making it a candidate for further exploration in drug development.

Anti-inflammatory Properties:

The compound's ability to modulate inflammatory pathways has been investigated. Preliminary studies suggest that it may inhibit certain pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This application is particularly relevant in treating chronic inflammatory diseases.

Materials Science

Synthesis of Functional Materials:

this compound serves as a precursor for synthesizing novel polymers and materials. Its reactive aldehyde group allows for various chemical modifications, facilitating the development of functional materials with tailored properties for applications in electronics and photonics.

Nanocomposites:

The compound has been explored as an additive in nanocomposites to improve mechanical and thermal properties. Research indicates that incorporating this thiopyran derivative into polymer matrices can enhance their performance, making them suitable for advanced engineering applications.

Analytical Chemistry

Chromatographic Applications:

In analytical chemistry, this compound has been utilized as a standard reference compound in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry). Its distinct spectral properties allow for effective quantification and identification of related compounds in complex mixtures.

Fluorescent Probes:

The compound's structural characteristics lend themselves to development as a fluorescent probe in biochemical assays. Researchers are investigating its use in detecting specific biomolecules due to its potential fluorescence properties when modified appropriately.

Case Studies

作用機序

The mechanism of action of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . The thiopyran ring structure may also interact with biological membranes and other cellular components .

類似化合物との比較

3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde can be compared with similar compounds such as:

2,6-Diphenylthiopyran: Lacks the benzyl and aldehyde groups, making it less reactive in certain chemical reactions.

3-Benzyl-2,6-diphenylthiopyran:

The presence of the benzyl and aldehyde groups in this compound makes it unique and versatile for various research and industrial applications .

生物活性

3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H20OS

- Molecular Weight : 368.49 g/mol

- CAS Registry Number : 13589-13-4

This compound features a thiopyran ring structure, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. A notable investigation demonstrated its ability to inhibit cell proliferation in cancer cell lines. The compound showed promising results in reducing viability in colorectal cancer cells with IC50 values indicating effective cytotoxicity . The mechanism appears to involve cell cycle arrest and apoptosis induction, which are critical pathways in cancer treatment.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It was found to scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases . This property is particularly relevant in the context of neurodegenerative diseases and aging.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Cell Cycle Modulation : It has been shown to induce G2/M phase arrest in cancer cells, leading to reduced cell division.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help mitigate oxidative damage by neutralizing ROS.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against multiple cancer cell lines, including HCT116 (colon cancer) and SW620 (metastatic colon cancer). The results indicated that the compound significantly inhibited cell growth with an IC50 value of approximately 1.8 µM for HCT116 cells .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 1.8 |

| SW620 | 1.3 |

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results showed that it had a broad spectrum of activity, particularly against resistant strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Q & A

Q. Table 1. Synthesis Optimization Parameters for Thiopyran Derivatives

| Parameter | Conditions | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst Loading | 0.05–0.1 eq Pd(PPh₃)₂Cl₂ | Maximizes coupling efficiency | |

| Solvent | Toluene (reflux, 110°C) | Prevents aldehyde oxidation | |

| Purification | Silica gel chromatography | Isomers separated at Rf 0.4 |

Q. Table 2. Analytical Parameters for Biological Quantification

| Technique | Key Parameters | Performance Metrics | Reference |

|---|---|---|---|

| SPE Recovery | Polystyrene-divinylbenzene columns | 92–105% recovery | |

| LC-MS/MS LOD/LOQ | ESI+, m/z 430 → fragment ions | LOD: 0.1 ng/mL; LOQ: 0.3 ng/mL | |

| Enzymatic Hydrolysis | β-glucuronidase/arylsulfatase | >85% conjugate cleavage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。